n-Boc-3,5-dibromo-DL-phenylalanine
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Overview
Description
n-Boc-3,5-dibromo-DL-phenylalanine is a synthetic derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and medicinal chemistry due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Boc-3,5-dibromo-DL-phenylalanine typically involves the following steps:
Bromination of Phenylalanine: The starting material, phenylalanine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. This step introduces bromine atoms at the 3 and 5 positions of the phenyl ring.
Protection of the Amino Group: The amino group of the brominated phenylalanine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step forms the Boc-protected derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
n-Boc-3,5-dibromo-DL-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Deprotected Product: The removal of the Boc group yields 3,5-dibromo-DL-phenylalanine.
Scientific Research Applications
n-Boc-3,5-dibromo-DL-phenylalanine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing inhibitors and modulators of biological targets.
Biological Studies: It serves as a tool for studying protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of n-Boc-3,5-dibromo-DL-phenylalanine depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds. In medicinal chemistry, its bromine atoms and Boc group may interact with biological targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
n-Boc-phenylalanine: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
3,5-dibromo-DL-phenylalanine: Lacks the Boc protecting group, making it more reactive but less suitable for peptide synthesis.
Uniqueness
n-Boc-3,5-dibromo-DL-phenylalanine is unique due to the combination of bromine atoms and the Boc protecting group. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications in chemistry and biology.
Properties
IUPAC Name |
3-(3,5-dibromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Br2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQICTPLNJXAZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Br)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Br2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259976-03-8 |
Source
|
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-dibromophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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